Methyl 12-methyltetradecanoate
Overview
Description
12-methyl Myristic Acid methyl ester is a methylated fatty acid methyl ester. It is a derivative of myristic acid, a long-chain saturated fatty acid. This compound is found in various natural sources, including vermicomposts of cattle manure, carica papaya leaves, and cuticular wax of Khaya senegalensis . It is known for its volatile nature and is used in various applications, including lipid-lowering granulated tea .
Mechanism of Action
Target of Action
Methyl 12-methyltetradecanoate is a methylated fatty acid methyl ester It’s known that fatty acid methyl esters often interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
As a fatty acid methyl ester, it may interact with its targets by integrating into cell membranes, affecting membrane fluidity and function, or by modulating enzyme activity .
Biochemical Pathways
Fatty acid methyl esters like this compound are known to be involved in various metabolic processes, including lipid metabolism .
Pharmacokinetics
As a fatty acid methyl ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
africana . It is also a volatile compound in lipid-reducing granule tea . The levels of methyl 12-methylmyristate were reduced in T. cruzi treated with nifurtimox compared to untreated controls .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-methyl Myristic Acid methyl ester can be synthesized through the esterification of 12-methyl myristic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of 12-methyl Myristic Acid methyl ester may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure complete conversion of the acid to its methyl ester form.
Types of Reactions:
Oxidation: 12-methyl Myristic Acid methyl ester can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 12-methyl myristic aldehyde and 12-methyl myristic acid.
Reduction: Formation of 12-methyl myristyl alcohol.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
12-methyl Myristic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential lipid-lowering effects and its role in the formulation of dietary supplements.
Industry: Utilized as a lubricant in textiles, metalworking, and agricultural applications.
Comparison with Similar Compounds
- Methyl myristate (Myristic acid methyl ester)
- Methyl laurate (Lauric acid methyl ester)
- Methyl palmitate (Palmitic acid methyl ester)
Comparison: 12-methyl Myristic Acid methyl ester is unique due to the presence of a methyl group at the 12th position, which distinguishes it from other similar compounds. This structural difference can influence its physical and chemical properties, as well as its biological activity. For instance, the methyl group may affect the compound’s volatility, solubility, and interaction with biological membranes.
Properties
IUPAC Name |
methyl 12-methyltetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIUDNXPLSJWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965581 | |
Record name | Methyl 12-methyltetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-66-8 | |
Record name | Methyl 12-methyltetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 12-methyltetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other natural sources of Methyl 12-methyltetradecanoate besides Pantoea alhagi?
A2: Yes, this compound has also been identified in the methanolic extract of Boscia salicifolia, a plant belonging to the Capparaceae family []. This suggests a broader distribution of this compound in nature, beyond just the specific bacterial strain studied in the first paper. This finding opens up avenues for further investigation into its potential roles and applications, possibly in plant physiology or even as a potential bioactive compound.
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